4-Pregnen-3beta,20alpha-diol

Description

Contextualization within the Pregnane (B1235032) Steroid Family

Steroids are a broad class of organic compounds that are characterized by a specific four-ring carbon structure. Within this large group, pregnane steroids are distinguished by having a 21-carbon skeleton. wikipedia.orgutah.edu This family includes a wide array of biologically significant molecules, such as progesterone (B1679170) and its derivatives. wikipedia.orgutah.edudrugbank.com

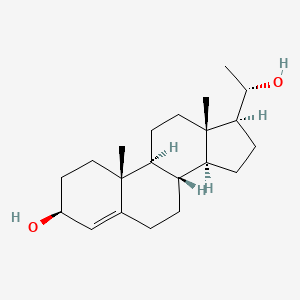

The pregnane family is further subdivided based on the presence and location of double bonds within the steroid nucleus. wikipedia.org 4-Pregnen-3beta,20alpha-diol, as its name indicates, belongs to the pregnene subgroup, characterized by a double bond between carbons 4 and 5. nih.govebi.ac.uk It is structurally defined as a C21-steroid with a pregnane skeleton that features a beta-hydroxy group at the third carbon position and an alpha-hydroxy group at the twentieth carbon position. nih.govebi.ac.uk

Interactive Table: Classification of this compound

| Category | Description |

|---|---|

| Steroid Class | Pregnane Steroid wikipedia.orgutah.edu |

| Carbon Atoms | 21 utah.edunih.gov |

| Key Functional Groups | 3-beta-hydroxy, 20-alpha-hydroxy nih.govebi.ac.uk |

Overview of its Position in Steroidogenic Pathways

Steroidogenic pathways are the biochemical routes through which steroids are synthesized and metabolized in the body. These pathways are crucial for the production of hormones that regulate a multitude of physiological processes. The starting point for all steroid hormones is cholesterol, a 27-carbon molecule. genome.jp Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588), the first C21 steroid. genome.jp

Pregnenolone and its immediate metabolic product, progesterone, are central precursors for the synthesis of other steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jp

The compound this compound is functionally related to progesterone. nih.govebi.ac.uk Research indicates that it can be formed from progesterone through metabolic processes. For instance, studies have shown that progesterone can be metabolized to various compounds, including those in the 4-pregnene group. taylorandfrancis.com The conversion of progesterone to a diol form involves the reduction of keto groups to hydroxyl groups. Specifically, the formation of this compound involves the reduction of the ketone at C-3 to a 3-beta-hydroxyl group and the ketone at C-20 to a 20-alpha-hydroxyl group.

The enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) plays a significant role in the metabolism of progesterone, catalyzing its conversion to 20alpha-hydroxyprogesterone (20α-OHP). bioscientifica.com Further metabolism can then lead to other derivatives. Research in rat ovarian corpora lutea has shown that pregnenolone can be metabolized to pregn-5-ene-3β,20α-diol and then to 20α-hydroxypregn-4-en-3-one. nih.gov While not a direct pathway to this compound, this demonstrates the activity of relevant enzymes in producing related pregnene diols.

The following is a simplified representation of a potential metabolic relationship:

Progesterone → 4-Pregnen-3-one,20alpha-ol → this compound

This illustrates a two-step reduction, where the enzyme 20α-HSD would be involved in the first step, and a 3-beta-hydroxysteroid dehydrogenase would be involved in the second.

Interactive Table: Key Enzymes and Reactions

| Enzyme | Reaction | Relevance to this compound |

|---|---|---|

| 20alpha-hydroxysteroid dehydrogenase (20α-HSD) | Reduces the C-20 keto group of progesterone. bioscientifica.com | A key enzyme in the pathway that can lead to the formation of 20-alpha-hydroxy pregnane derivatives. |

| 3beta-hydroxysteroid dehydrogenase (3β-HSD) | Can interconvert 3-keto and 3-beta-hydroxy steroids. | Potentially involved in the formation of the 3-beta-hydroxy group from a 3-keto precursor. |

Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

IBMZAHKIAAJREF-YZXCLFAISA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 4 Pregnen 3beta,20alpha Diol

Precursor Identification and Initial Steroidogenic Conversions

The genesis of all steroid hormones, including the pregnane (B1235032) family, begins with cholesterol. genome.jp The first crucial and rate-limiting step in steroidogenesis is the conversion of cholesterol (a C27 steroid) into pregnenolone (B344588) (a C21 steroid). researchgate.netgenome.jp This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1, located in the mitochondria. nih.govresearchgate.net

Pregnenolone serves as a central precursor for the three main classes of steroid hormones: mineralocorticoids, glucocorticoids, and sex hormones. genome.jpgenome.jp For the formation of 4-Pregnen-3beta,20alpha-diol, the initial pathway proceeds via the conversion of pregnenolone to progesterone (B1679170). nih.govoup.com This step is critical as it establishes the Δ⁴-3-keto structure characteristic of the "4-pregnen" backbone. This conversion is handled by the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). oup.com Progesterone is thus a key intermediate and direct precursor in the pathway leading to this compound. nih.gov

Table 1: Key Precursors and Initial Conversion Steps

| Precursor | Enzyme | Product | Cellular Location |

|---|---|---|---|

| Cholesterol | CYP11A1 (P450scc) | Pregnenolone | Mitochondria |

| Pregnenolone | 3β-HSD | Progesterone | Endoplasmic Reticulum, Mitochondria |

Role of Hydroxysteroid Dehydrogenases (HSDs) in this compound Formation

Hydroxysteroid dehydrogenases are essential regulators of steroid hormone activity, catalyzing the interconversion of keto- and hydroxy-groups at various positions on the steroid nucleus. nih.gov The formation of this compound is critically dependent on the specific actions of 3β-HSD and 20α-HSD.

Involvement of 3β-Hydroxysteroid Dehydrogenase Activity

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is indispensable for the biosynthesis of all active steroid hormones. oup.comfrontiersin.org It catalyzes the conversion of Δ⁵-3β-hydroxysteroids into their corresponding Δ⁴-ketosteroids. oup.com In the context of this compound synthesis, its primary role is the oxidation and isomerization of pregnenolone to progesterone. oup.com This reaction is a prerequisite for creating the 4-pregnen-3-one structure. While 3β-HSD is primarily known for this oxidative role, the formation of the 3β-hydroxy group in the final this compound molecule from a 3-keto intermediate would necessitate a reductive activity, essentially reversing the dehydrogenase action. Some HSD enzymes are capable of bidirectional reactions depending on cofactor availability and cellular context. nih.gov

Role of 20α-Hydroxysteroid Dehydrogenase (20α-HSD)

The 20α-hydroxysteroid dehydrogenase (20α-HSD) belongs to the aldo-keto reductase (AKR) superfamily of enzymes. bioscientifica.comwikipedia.org Its principal function is the reduction of the C20-keto group of C21 steroids. wikipedia.org In this pathway, 20α-HSD acts on progesterone to convert it into the inactive metabolite 20α-hydroxyprogesterone (also known as 20α-hydroxy-4-pregnen-3-one). bioscientifica.com This conversion is a key step, as it introduces the 20α-hydroxy group required for the final product. The enzyme utilizes NADPH or NADH as cofactors for this reductive reaction. bioscientifica.com The activity of 20α-HSD is a significant regulatory point in progesterone metabolism, particularly in tissues like the ovary where it modulates progesterone levels before parturition. wikipedia.org

Cytochrome P450 Enzymes in Pregnane Biosynthesis Related to this compound

Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases that play central roles in the metabolism of a wide array of endogenous and exogenous compounds, including the synthesis of all steroid hormones. researchgate.netmdpi.comnews-medical.net

The most critical CYP enzyme at the start of the pregnane biosynthetic pathway is CYP11A1, also known as the cholesterol side-chain cleavage enzyme (P450scc). genome.jp This enzyme catalyzes the conversion of cholesterol to pregnenolone, the common precursor for all C21, C19, and C18 steroids. researchgate.netgenome.jp Without this initial P450-mediated reaction, the synthesis of pregnanes, including this compound, would not occur.

Table 2: Summary of Biosynthetic Pathway to this compound

| Step | Substrate | Enzyme | Product | Enzymatic Action |

|---|---|---|---|---|

| 1 | Cholesterol | CYP11A1 | Pregnenolone | Side-chain cleavage |

| 2 | Pregnenolone | 3β-HSD | Progesterone | Dehydrogenation & Isomerization |

| 3 | Progesterone | 20α-HSD | 20α-Hydroxyprogesterone | C20-keto reduction |

| 4 | 20α-Hydroxyprogesterone | 3β-HSD (reductase activity) | This compound | C3-keto reduction |

Tissue-Specific Enzyme Expression and Biosynthetic Divergence in Research Models

The biosynthesis of this compound does not occur uniformly throughout the body. The expression of the necessary enzymes—CYP11A1, 3β-HSD, and 20α-HSD—is tissue-specific, leading to significant divergence in steroidogenic profiles. nih.govfrontiersin.org

Adrenal Gland and Gonads: These are the primary sites of de novo steroidogenesis. nih.gov The adrenal cortex, ovaries, and testes express high levels of 3β-HSD for the production of progesterone, mineralocorticoids, glucocorticoids, and androgens. oup.com Ovarian corpora lutea, in particular, show dynamic regulation of 20α-HSD, with activity increasing dramatically around parturition in rats to catabolize progesterone. wikipedia.orgresearchgate.net

Placenta: The placenta is another major steroidogenic organ, expressing 3β-HSD to produce large amounts of progesterone during pregnancy. oup.com Studies in bovine models show significant 3β-HSD activity in placental tissues. bioscientifica.com

Brain: The brain is capable of synthesizing its own steroids, termed neurosteroids. genome.jp Research in rat models has identified the presence of pregnenolone, progesterone, and their 20α-reduced metabolites in brain tissue, indicating local expression of 20α-HSD and 3β-HSD. This suggests a role for these metabolic pathways in neuromodulation.

Liver and Peripheral Tissues: The liver is a major site of steroid metabolism and expresses a wide variety of HSDs, including isoforms with 20α-HSD activity. frontiersin.orgresearchgate.net Other peripheral tissues, such as adipose tissue, also possess steroid-converting enzymes, contributing to local hormone regulation. frontiersin.org

Research models reveal species-specific differences. For example, the role of 20α-HSD in terminating pregnancy by reducing progesterone is well-established in rodents like rats and mice. wikipedia.org In humans, the enzyme is also expressed in the adrenal glands, testis, and brain, suggesting diverse regulatory roles beyond progesterone catabolism during pregnancy. bioscientifica.com

Metabolic Fates and Transformations of 4 Pregnen 3beta,20alpha Diol

Pathways of Further Biotransformation of 4-Pregnen-3beta,20alpha-diol

The biotransformation of this compound involves several key enzymatic steps that are common in steroid metabolism. These pathways primarily involve reductions of the A-ring and modifications of the hydroxyl groups.

The initial step in the further metabolism of this compound can be the oxidation of the 3β-hydroxyl group to a 3-keto group, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD). This would convert it back to 20α-hydroxy-4-pregnen-3-one. Subsequently, the Δ4-double bond in the A-ring is typically reduced. This reduction is an irreversible step catalyzed by 5α-reductase (SRD5A) or 5β-reductase (AKR1D1), leading to the formation of 5α-pregnane or 5β-pregnane derivatives, respectively. bham.ac.uk This A-ring reduction is a crucial step for the inactivation of many steroid hormones. bham.ac.ukcore.ac.uk

Following the A-ring reduction, the 3-keto group can be further reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are often members of the aldo-keto reductase (AKR) superfamily. researchgate.netgenome.jp This sequence of reactions results in the formation of various pregnanediol (B26743) isomers. For instance, the metabolism of progesterone (B1679170), a closely related compound, in human fetal liver has been shown to produce 5β-pregnane-3α,20α-diol. oup.com Similarly, studies in rat brain have identified the conversion of 20α-dihydroprogesterone to 5α-pregnane-3α,20α-diol. These findings suggest that this compound likely follows similar pathways to be converted into various saturated pregnanediols, such as 5α-pregnane-3α,20α-diol and 5β-pregnane-3α,20α-diol.

Role of Aldo-Keto Reductases (AKRs) in Pregnane (B1235032) Metabolism

The aldo-keto reductase (AKR) superfamily of enzymes plays a pivotal role in the metabolism of pregnane steroids. researchgate.net These NADPH-dependent oxidoreductases are responsible for the reduction of keto groups and the oxidation of hydroxyl groups at various positions on the steroid nucleus. researchgate.netuniprot.org

Specifically, the AKR1C subfamily, which includes isoforms AKR1C1, AKR1C2, and AKR1C3, are key enzymes in progesterone metabolism. researchgate.net They function as the major reductive 20α-hydroxysteroid dehydrogenases (20α-HSDs), catalyzing the interconversion of progesterone and 20α-hydroxy-4-pregnen-3-one. researchgate.net AKR1C1, in particular, has a significant role in inactivating progesterone. researchgate.net

Furthermore, these AKR1C enzymes also exhibit both 3α-HSD and 3β-HSD activity. nih.gov This allows them to catalyze the reduction of the 3-keto group of 5α- and 5β-reduced pregnanes into both 3α- and 3β-hydroxy metabolites. nih.gov For example, they can convert 5α-dihydroprogesterone (5α-pregnane-3,20-dione) into its 3α- and 3β-hydroxysteroid derivatives. nih.gov This dual functionality makes them central to the production of the final, inactive tetrahydrosteroid metabolites. Although their oxidase activity can be observed in vitro, it is often inhibited by physiological concentrations of NADPH, suggesting that their primary role in the body is as reductases. uniprot.orgnih.gov

| Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | Activity |

| AKR1C1 | 4-pregnen-20-alpha-ol-3-one | 12 | 1.2 | Oxidation |

| AKR1C1 | Progesterone | 0.8 | 0.29 | Reduction |

| AKR1C1 | 5-beta-pregnan-20-alpha-ol-3-one | 3 | - | - |

| AKR1C1 | 20alpha-hydroxy-5beta-pregnan-3-one | - | 3.23 | Oxidation |

| AKR1C1 | 5-beta-pregnane-3-alpha,20-alpha-diol | 3 | - | - |

Data sourced from UniProt entry for human AKR1C1. uniprot.org

Formation of Conjugated Pregnane Steroids

To increase water solubility and facilitate excretion from the body, steroid hormones and their metabolites undergo phase II conjugation reactions. core.ac.uknih.gov The primary conjugation pathways for steroids are sulfation and glucuronidation, which attach sulfate (B86663) or glucuronic acid moieties to the steroid's hydroxyl groups. bham.ac.uk

Sulfation is a common modification of steroid hormones. The reaction is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. While specific data on the sulfation of this compound is limited, it is known that hydroxylated steroid metabolites are substrates for sulfotransferases. For example, dehydroepiandrosterone (B1670201) (DHEA) is commonly found in its sulfated form, DHEA-S. genome.jp The addition of the negatively charged sulfate group significantly increases the polarity of the steroid, rendering it biologically inactive and ready for urinary or biliary excretion. nih.gov

Glucuronidation is another major pathway for the elimination of steroid metabolites. This process involves the transfer of glucuronic acid from an activated donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to the steroid molecule. uu.nl The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).

In vitro studies using bovine liver and adipose tissue have demonstrated that progesterone metabolites are readily converted into glucuronide conjugates. nih.gov When tissues were incubated with radiolabeled progesterone and UDPGA, a significant portion of the radioactivity was found in the form of water-soluble conjugates. nih.gov Among the identified conjugated metabolites was 5β-pregnane-3α,20α-diol, indicating that pregnanediols resulting from the reduction of progesterone are key substrates for glucuronidation. nih.gov This suggests that this compound, after its conversion to saturated diols, would also be a substrate for UGT enzymes, leading to its inactivation and excretion as a glucuronide conjugate.

Sulfation Pathways and Steroid Sulfates

In Vitro Metabolic Studies of this compound

Direct in vitro metabolic studies focusing exclusively on this compound are not extensively documented. However, numerous studies on the metabolism of its precursor, progesterone, provide significant insights into its likely metabolic fate. These studies have been conducted in a variety of tissues, including the liver, uterus, and brain.

Homogenates of human fetal liver have been shown to metabolize progesterone into 20α-hydroxy-4-pregnen-3-one and subsequently into 5β-pregnane-3α,20α-diol. oup.com This demonstrates that the enzymatic machinery for both the 20α-reduction of the side chain and the subsequent reduction of the A-ring and 3-keto group is present in the liver. oup.com In vitro incubation of progesterone with bovine liver tissue confirmed the formation of free and conjugated 5β-pregnane-3α,20α-diol. nih.gov

Studies on the human endometrium have identified several reduced metabolites of progesterone. One of the major metabolites of progesterone in the myometrium is 20α-hydroxy-4-pregnen-3-one. mdpi.com Further metabolism in endometrial cells leads to the formation of 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one. mdpi.com Research on breast tissue has also shown that progesterone is metabolized into various 4-pregnene and 5α-pregnane derivatives. researchgate.net

In rat brain homogenates, progesterone is primarily metabolized via 5α-reduction. Its metabolite, 20α-dihydropregnenolone, was also confirmed to be present. The 20α-reduced metabolite of progesterone can be further converted to 5α,20α-tetrahydroprogesterone and subsequently to 5α-pregnane-3α,20α-diol, indicating a complete reduction pathway exists within the brain.

| Tissue | Species | Precursor | Identified Metabolites Relevant to this compound Pathway | Reference |

| Fetal Liver | Human | Progesterone | 20α-hydroxy-4-pregnen-3-one, 5β-pregnane-3α,20α-diol | oup.com |

| Liver | Bovine | Progesterone | 5β-pregnane-3α,20α-diol (free and conjugated) | nih.gov |

| Myometrium | Human | Progesterone | 20α-hydroxy-4-pregnen-3-one | mdpi.com |

| Brain | Rat | Endogenous | 20α-dihydropregnenolone, 5α-pregnane-3α,20α-diol |

Biological Roles and Mechanistic Implications of 4 Pregnen 3beta,20alpha Diol and Its Metabolites

Precursor Functions in Downstream Steroidogenesis

Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions in a process called steroidogenesis. genome.jpkegg.jp This complex process involves enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. nih.gov Pregnenolone (B344588) and progesterone (B1679170) are key intermediates in the synthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jpkegg.jp

Research indicates that 4-pregnen-3beta,20alpha-diol plays a role in the metabolic pathways of progestogens. Progesterone can be metabolized to various 4-pregnene derivatives. researchgate.net In human fetal ovaries, for instance, pregnenolone can be metabolized to 5-pregnene-3β,20α-diol, which can then be further converted. mdpi.com

The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is crucial in the metabolism of progesterone, converting it to the less active 20α-hydroxypregn-4-en-3-one. nih.gov This enzyme's activity increases significantly around parturition, redirecting pregnenolone metabolism away from progesterone synthesis. nih.gov This suggests a regulatory mechanism where the conversion to 20α-hydroxylated metabolites, including potentially those derived from a this compound intermediate, modulates progesterone levels. nih.gov

The synthesis of corticosteroids, such as cortisol and aldosterone, begins with progesterone. genome.jp Progesterone undergoes hydroxylation at positions 21 and 11 to form corticosterone, a precursor to aldosterone. genome.jp For cortisol production, 17α-hydroxyprogesterone is the key precursor. genome.jpnih.gov While direct conversion of this compound to major corticosteroids is not a primary pathway, its formation and metabolism are part of the broader network of steroid conversions that can influence the availability of precursors for corticosteroid synthesis. The balance between different hydroxysteroid dehydrogenase activities is critical in determining the metabolic fate of pregnenolone and progesterone, thereby indirectly affecting corticosteroid production. nih.govnih.gov

Contribution to Progestogen Synthesis

Neurosteroid Activity and Modulation of Neurotransmitter Receptors

Neurosteroids are steroids synthesized within the nervous system or peripherally that can rapidly modulate neuronal excitability. researchgate.netdiva-portal.org They exert their effects through various mechanisms, including interaction with neurotransmitter receptors. researchgate.netgoogle.com

The GABAergic system, which utilizes the neurotransmitter gamma-aminobutyric acid (GABA), is the primary inhibitory system in the brain and a key target for neurosteroids. google.com Neurosteroids can modulate the function of GABA-A receptors, which are ligand-gated ion channels that conduct chloride ions. google.com

While many studies focus on 3α-hydroxylated pregnane (B1235032) steroids like allopregnanolone (B1667786) as potent positive modulators of GABA-A receptors, 3β-hydroxy steroids often exhibit different or even opposing effects. researchgate.net Some 3β-hydroxysteroids have been shown to negatively modulate GABA-A receptor function. researchgate.net For instance, certain 3β-hydroxysteroids can act as antagonists at the GABA-A receptor. researchgate.net Research on a variety of steroids has revealed that specific structural features determine their selectivity and efficacy at different GABA-A receptor subtypes. nih.gov For example, a study using recombinant human GABA-A receptors found that several steroids, including 4-pregnen-20alpha-ol-3-one, could inhibit GABA responses at the α4β3γ2 subtype while potentiating responses at the α4β3δ subtype. nih.gov This highlights the complexity of neurosteroid interactions with the GABAergic system.

The modulation of GABA-A receptors by neurosteroids directly impacts neuronal excitability. google.comed.ac.uk Positive modulation, leading to an increased chloride ion influx, hyperpolarizes the neuron and decreases its excitability. google.com Conversely, inhibition of GABA-A receptors can lead to increased neuronal excitability. researchgate.net

In vitro studies have demonstrated the varied effects of different steroids on neuronal activity. While some neurosteroids have sedative and antiepileptic effects due to their enhancement of GABAergic inhibition, others can be excitatory. researchgate.net The specific effects of this compound on neuronal excitability in vitro have not been extensively detailed in the provided search results. However, based on the actions of related 3β-hydroxy steroids and 4-pregnene derivatives, it is plausible that it could modulate neuronal excitability through interactions with GABA-A receptors, potentially in a receptor subtype-specific manner. researchgate.netnih.gov

Interactions with GABAergic Systems in Research Models

Cellular Effects in Research Models

The metabolic products of progesterone, including 4-pregnene derivatives, have been shown to exert various effects on cells in research models. For example, in breast cancer cell lines, different progesterone metabolites have demonstrated opposing effects on cell proliferation and adhesion. researchgate.net Specifically, 4-pregnene metabolites were found to suppress cell proliferation, whereas 5α-reduced pregnanes stimulated it. researchgate.net This suggests that the local metabolic environment and the relative abundance of different steroid metabolites can significantly influence cellular behavior.

The following table summarizes the enzymes and compounds involved in the discussed pathways:

| Compound/Enzyme | Function/Role |

| This compound | A C21-steroid, metabolite of progesterone. nih.govebi.ac.ukebi.ac.uk |

| Progesterone | A key steroid hormone and precursor for other steroids. ebi.ac.ukgenome.jpkegg.jp |

| Pregnenolone | A precursor for the synthesis of progesterone and other steroids. genome.jpsigmaaldrich.comresearchgate.net |

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | Enzyme that converts progesterone to 20α-hydroxypregn-4-en-3-one. nih.gov |

| GABA-A Receptor | A major inhibitory neurotransmitter receptor in the brain, modulated by neurosteroids. google.com |

| Cortisol | A major glucocorticoid synthesized from progesterone via 17α-hydroxyprogesterone. genome.jpnih.gov |

| Aldosterone | A major mineralocorticoid synthesized from progesterone via corticosterone. genome.jp |

Impact on Cell Proliferation in Specific Cell Lines

Research into the metabolites of progesterone has revealed that different metabolic pathways can produce compounds with opposing effects on cell growth. Specifically, the class of 4-pregnene compounds, which includes this compound, has been shown to influence cell proliferation.

In a study comparing the metabolic profiles of tumorous and non-tumorous breast tissue, it was found that non-tumorous tissue preferentially produces 4-pregnenes, while tumorous tissue has elevated 5-alpha-reductase activity, leading to higher levels of 5-alpha-pregnanes. researchgate.net Subsequent in vitro experiments on breast cancer cell lines (MCF-7, ZR-75-1) and a non-cancerous breast cell line (MCF-10A) demonstrated that 4-pregnene metabolites consistently suppress cell proliferation. researchgate.net This is in stark contrast to their 5-alpha-reduced counterparts, which were found to stimulate proliferation. researchgate.net

For instance, 3-alpha-hydroxy-4-pregnen-20-one (3-alpha-HP), a 4-pregnene metabolite, was shown to inhibit proliferation in a dose-dependent manner in these cell lines. researchgate.net This suggests that an increased ratio of 4-pregnenes to 5-alpha-pregnanes within the local tissue environment may serve to retard tumorigenic processes by inhibiting excessive cell growth. researchgate.net

Another study involving the human endometrial adenocarcinoma cell line HEC-1 identified 20-alpha-hydroxy-4-pregnen-3-one as a major metabolite of progesterone. nih.gov However, in this specific cell line, neither progesterone nor its slowly metabolized analogue medroxyprogesterone (B1676146) acetate (B1210297) affected cell growth at concentrations around 10⁻⁶ M, though inhibition was observed at higher concentrations of approximately 10⁻⁵ M. nih.gov

Table 1: Effect of Pregnene Metabolites on Breast Cell Line Proliferation

| Compound Class | Specific Metabolite Example | Cell Lines Tested | Observed Effect on Proliferation |

| 4-Pregnenes | 3α-hydroxy-4-pregnen-20-one (3αHP) | MCF-7, MCF-10A, ZR-75-1 | Inhibits proliferation researchgate.net |

| 5α-Pregnanes | 5α-pregnane-3,20-dione (5αP) | MCF-7, MCF-10A, ZR-75-1 | Stimulates proliferation researchgate.net |

Regulation of Cellular Adhesion Processes

The balance between 4-pregnene and 5-alpha-pregnane metabolites also has significant implications for cellular adhesion, a critical process in tissue integrity and cancer metastasis. Reduced cell adhesion can facilitate the detachment of tumor cells, a key step in invasion and metastasis.

The same study that investigated cell proliferation also examined the effects of these metabolites on cell adhesion in MCF-7 and MCF-10A cell lines. researchgate.net The results indicated that the 4-pregnene metabolite 3-alpha-HP increased cellular adhesion. researchgate.net When treated with this compound, fewer cells detached from the substrate after partial trypsin exposure. researchgate.net Conversely, treatment with the 5-alpha-pregnane metabolite 5-alpha-P decreased cellular adhesion, leading to a significant increase in the number of detached cells. researchgate.net

These findings suggest that a metabolic shift favoring the production of 4-pregnenes, such as this compound, could enhance the stability of cell-to-substrate anchorage, thereby potentially reducing the metastatic potential of tumor cells. researchgate.net An increased local concentration of 4-pregnenes may therefore help to maintain normal tissue architecture and inhibit the processes that lead to cancer cell dissemination. researchgate.net

Table 2: Effect of Pregnene Metabolites on Breast Cell Adhesion

| Compound Class | Specific Metabolite Example | Cell Lines Tested | Observed Effect on Adhesion |

| 4-Pregnenes | 3α-hydroxy-4-pregnen-20-one (3αHP) | MCF-7, MCF-10A | Increases cell adhesion (decreased detachment) researchgate.net |

| 5α-Pregnanes | 5α-pregnane-3,20-dione (5αP) | MCF-7, MCF-10A | Decreases cell adhesion (increased detachment) researchgate.net |

Developmental and Reproductive Endocrinology in Animal Models

In animal models, pregnene derivatives play crucial roles in reproductive processes, particularly in the maturation of female gametes and the complex steroid interactions within the feto-placental unit during gestation.

Role in Oocyte Maturation Processes

In many vertebrate species, particularly teleost fish, the final maturation of oocytes is triggered by specific steroid hormones. Research has identified several pregnene derivatives as potent inducers of germinal vesicle breakdown (GVBD), a key indicator of oocyte maturation.

While 17-alpha,20-beta-dihydroxy-4-pregnen-3-one is often cited as the most potent and natural maturation-inducing steroid in several fish species, including salmonids, other related compounds are also active. nih.gov In vitro studies on the oocytes of the dab (Limanda limanda), a marine flatfish, showed that human chorionic gonadotropin (HCG) injections led to significant changes in plasma steroid levels. researchgate.net The steroids that showed the greatest response were 17-alpha,20-alpha-dihydroxy-4-pregnen-3-one and 3-beta,17-alpha,20-alpha-trihydroxy-5-beta-pregnane. researchgate.net This highlights the potential role of 20-alpha-hydroxylated pregnenes in the oocyte maturation process in certain species.

The relative effectiveness of different pregnenes can vary between species, but progesterone and 17-alpha-hydroxyprogesterone are generally effective, albeit at higher concentrations than their dihydroxylated metabolites. nih.gov

Involvement in Feto-Placental Steroid Dynamics

The maintenance of pregnancy relies on a complex interplay of hormones produced by the mother, the placenta, and the fetus, collectively known as the feto-placental unit. This unit is responsible for synthesizing a wide array of steroid hormones.

Studies of human fetal tissues have provided insight into the metabolic pathways active during development. The human fetal ovary can metabolize radiolabelled pregnenolone into several steroids, including 5-pregnene-3-beta,20-alpha-diol and 5-pregnene-3-beta,17-alpha,20-alpha-triol. mdpi.com This indicates that 20-alpha-hydroxysteroid dehydrogenase (20α-HSD) activity is present in the fetal gonad. mdpi.com Furthermore, investigations of the human fetal liver have shown that it can convert progesterone into 20-alpha-hydroxy-4-pregnen-3-one, demonstrating that the enzymatic machinery to produce 20-alpha-hydroxylated pregnenes is active by the mid-gestational period. oup.com

In the pregnant mare, the feto-placental unit is the primary source of a variety of pregnanes that are crucial for maintaining gestation, especially in the later stages when progesterone levels are low. researchgate.netuky.edu The fetal gonads and adrenal glands produce precursors like pregnenolone, which are then metabolized by placental enzymes into a suite of other pregnane compounds. researchgate.netuky.edu While specific quantification of this compound in this context is not detailed, the presence of its precursors and related metabolites underscores the importance of diverse steroid metabolic pathways within the feto-placental unit for a healthy pregnancy. researchgate.net

Advanced Methodologies for Research and Analysis of Pregnane Steroids

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of pregnane (B1235032) steroids, providing the necessary separation and specificity to distinguish between structurally similar compounds. Mass spectrometry, when coupled with either liquid or gas chromatography, offers a powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of pregnane steroids due to its high sensitivity and specificity. aacrjournals.org This technique allows for the simultaneous measurement of multiple steroids from a single sample, which is particularly advantageous for profiling metabolic pathways. nih.govplos.org

Research has demonstrated the successful application of LC-MS/MS for the analysis of various pregnane steroids in different biological samples, including plasma and urine. nih.govnih.govbioscientifica.com For instance, a method for the simultaneous analysis of allopregnanolone (B1667786), pregnanolone, and other neurosteroids in human plasma has been developed, showcasing the technique's capability for high accuracy and sensitivity. nih.gov In some applications, derivatization of the analytes is employed to enhance their chromatographic and mass spectrometric properties, though non-derivatized methods have also been successfully developed. nih.govresearchgate.net The versatility of LC-MS/MS makes it an invaluable tool in both clinical and research settings for understanding the complex roles of pregnane steroids. nih.govuky.edu

Table 1: Selected LC-MS/MS Methods for Pregnane Steroid Analysis

| Analyte(s) | Matrix | Key Methodological Features | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|

| Allopregnanolone, epiallopregnanolone, pregnanolone, DHEA, DHEA-S | Human Plasma | Derivatization with 2-hydrazinopyridine, SPE | 10-40 pg/mL | nih.gov |

| Pregnenolone (B344588), progesterone (B1679170), 5α-DHP, 5β-DHP, pregnanolone, allopregnanolone, DOC, THDOC | Human Plasma | No derivatization | 0.004-0.020 ng/mL | nih.gov |

This table is for illustrative purposes and includes data on related pregnane steroids to demonstrate the capabilities of the analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-EIMS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of pregnane steroids. oup.comoup.com Due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile and thermally stable derivatives suitable for GC analysis. oup.comrestek.commdpi.com This method has been extensively used for the comprehensive profiling of steroid metabolites in urine and brain tissue. nih.govoup.comnih.gov

GC-MS offers excellent chromatographic resolution and is highly effective for identifying and quantifying a wide range of steroids in a single run. nih.gov For example, a GC-MS/MS method has been developed for the quantification of 22 different urinary steroids, including metabolites of pregnenolone and progesterone. nih.gov The high sensitivity of modern GC-MS instruments allows for the detection of steroids at very low concentrations, making it a valuable tool for endocrinological research. oup.comnih.gov

Table 2: Application of GC-MS in Pregnane Steroid Research

| Analyte(s) | Matrix | Key Methodological Features | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Pregnenolone, Dehydroepiandrosterone (B1670201) | Rat Brain | Derivatization with methyloxime and dimethylisopropylsilylimidazole | 8 and 5 pg on-column | oup.com |

| 22 urinary steroids (including pregnenolone and progesterone metabolites) | Human Urine | Enzymatic hydrolysis, derivatization | 0.1 to 20 ng/mL | nih.gov |

This table provides examples of GC-MS applications for related pregnane steroids to highlight the utility of the technique.

Immunoassay Development and Validation in Research Settings

Immunoassays, such as ELISA and RIA, are widely used for the detection and quantification of steroid hormones due to their high throughput and cost-effectiveness. nih.gov However, the specificity of these assays is a critical consideration, as cross-reactivity with structurally similar steroids can lead to inaccurate results. uky.eduaacrjournals.org

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the quantification of progesterone and its metabolites. arborassays.comresearchgate.net Competitive ELISA kits are commercially available and are frequently used in reproductive monitoring studies in various species. arborassays.comavivasysbio.com The principle of these assays involves competition between the steroid in the sample and a labeled steroid for a limited number of antibody binding sites. avivasysbio.com

The development of a specific and sensitive ELISA requires the production of high-quality polyclonal or monoclonal antibodies against the target steroid. arborassays.comagriculturejournals.cz This process can be complex and time-consuming, as the cross-reactivity of the antibody with other related steroids must be carefully characterized. arborassays.com Despite these challenges, ELISA remains a valuable tool for large-scale screening and research where high throughput is essential. researchgate.net

Table 3: Characteristics of a Commercial Progesterone Metabolites ELISA Kit

| Parameter | Specification | Reference |

|---|---|---|

| Assay Type | Competitive ELISA | arborassays.com |

| Sample Types | Fecal Extracts, Urine, Tissue Culture Media | arborassays.com |

| Sensitivity | 44.8 pg/mL | arborassays.com |

This table is based on a commercially available kit for progesterone metabolites and serves as an example of ELISA applications.

Radioimmunoassay (RIA) in Comparative Studies

Radioimmunoassay (RIA) is another established immunoassay technique that has been historically important for the measurement of steroid hormones. nih.gov RIAs have been developed for the detection of various C21 pregnane steroids and their metabolites. nih.govnih.gov These assays often require extraction and chromatographic steps to separate the target analyte from cross-reacting steroids, thereby improving the reliability of the measurement. unimore.it

Comparative studies have shown that while RIA is a powerful technique, the absolute concentrations of steroids measured by RIA can sometimes differ from those obtained by mass spectrometry-based methods. plos.orgnih.gov RIAs may yield higher values, which is often attributed to the cross-reactivity of the antibodies with other steroids present in the sample. aacrjournals.org Therefore, while RIA is a valuable tool, especially in comparative studies, careful validation and awareness of its limitations are crucial for accurate interpretation of the results. nih.govnih.gov

Radiotracer Methodologies for Metabolic Pathway Elucidation

Radiotracer studies, utilizing isotopically labeled steroids, are indispensable for elucidating the metabolic pathways of pregnane steroids. These techniques allow researchers to trace the conversion of a precursor steroid into its various metabolites within a biological system.

The use of tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) labeled steroids enables the tracking of metabolic transformations in vivo and in vitro. oup.comnih.gov For example, studies using radiolabeled pregnenolone have been instrumental in identifying the enzymes and pathways involved in the synthesis of other steroids in tissues such as the testes and kidneys. nih.govoup.com These experiments provide direct evidence of metabolic conversions and help to map out the complex network of steroidogenesis. oup.comnih.govpnas.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Pregnen-3beta,20alpha-diol |

| Allopregnanolone |

| Androstenedione |

| Dehydroepiandrosterone (DHEA) |

| Dehydroepiandrosterone sulfate (B86663) (DHEA-S) |

| Deoxycorticosterone (DOC) |

| Dexamethasone phosphate |

| Dihydrotestosterone |

| Epiallopregnanolone |

| Estrone |

| Pregnanolone |

| Pregnenolone |

| Progesterone |

| Tetrahydrodeoxycorticosterone (THDOC) |

| 17,20beta-dihydroxy-4-pregnen-3-one |

| 5α-dihydroprogesterone (5α-DHP) |

| 5β-dihydroprogesterone (5β-DHP) |

| 20α-hydroxy-5α-pregnan-3-one |

| 5α-pregnane-3β,20α-diol |

| 17α-estradiol |

Sample Preparation and Purification Strategies for Pregnane Metabolomics

Metabolomics studies, which aim to measure a wide array of small molecules, rely heavily on the initial sample preparation steps to ensure reliable and high-quality results. nih.govnih.gov The primary goal is to effectively isolate the target metabolites from complex biological matrices, thereby maximizing their detection while minimizing interference and degradation. nih.govresearchgate.net

The extraction and fractionation of pregnane steroids from biological sources is a critical first step in their analysis. The choice of method is dictated by the physicochemical properties of the steroid and the nature of the biological matrix, which can range from blood plasma and urine to various tissues. researchgate.net

A common initial step for plasma or tissue samples is protein precipitation, often achieved using organic solvents such as methanol (B129727), acetonitrile, or a combination thereof. nih.govmdpi.commetabolomicsworkbench.org For instance, in one metabolomics workflow, plasma samples are treated with a mixture of acetone, acetonitrile, and methanol to precipitate proteins, followed by incubation at -20°C. metabolomicsworkbench.org Another approach for plasma involves a simple protein precipitation with methanol before analysis. mdpi.com

Solid-phase extraction (SPE) is a widely used technique for concentrating and purifying steroids from biological fluids. researchgate.net It offers a way to separate analytes from interfering compounds based on their physical and chemical properties. For more complex or lipid-rich matrices like kidney fat or meat, multi-step procedures may be necessary. These can include initial solvent extraction with methanol or diethyl ether, followed by lipid removal techniques like freezing filtration, and further purification by high-performance liquid chromatography (HPLC) fractionation. In freezing filtration, the difference in freezing points between lipids and the more cold-soluble steroids in a solvent like methanol is exploited for separation.

Novel extraction techniques such as accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) have also been developed for steroid analysis from edible matrices. Furthermore, the extraction of pregnane steroids has been documented from diverse natural sources, such as soft corals, where specimens are extracted with ethyl acetate (B1210297) and then subjected to multiple chromatographic fractionations to isolate individual compounds. nih.gov

Table 1: Overview of Extraction Methods for Pregnane Steroids

| Extraction Technique | Biological Matrix | Key Procedural Steps & Solvents | Research Findings |

|---|---|---|---|

| Solvent Precipitation | Blood Plasma | Proteins are precipitated using solvents like methanol or a mixture of acetone, acetonitrile, and methanol. mdpi.commetabolomicsworkbench.org | A simple and common first step in metabolomics to remove high-abundance proteins. nih.gov |

| Solid-Phase Extraction (SPE) | Urine, Water, Tissue | Analytes are concentrated and purified on a solid sorbent. Can be combined with other techniques for cleaner extracts. researchgate.net | A versatile and widely applied method for cleanup and concentration of steroids from various fluids. |

| Liquid-Solid Extraction (LSE) with HPLC Fractionation | Kidney Fat, Meat | Initial extraction with solvents like diethyl ether, followed by separation on a C18 HPLC column using a methanol:water gradient. | Effective for complex, lipid-rich matrices requiring significant purification. |

| Solvent Partitioning & Chromatography | Soft Coral (Scleronephthya flexilis) | Minced specimens are extracted with ethyl acetate, followed by separation using silica (B1680970) gel, Sephadex LH-20, and HPLC. nih.gov | Successfully isolates pregnane-type steroids from marine organisms. nih.gov |

The quantitative analysis of pregnane steroids by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) requires the use of internal standards to correct for analytical variability and sample loss during preparation. nih.govcapes.gov.brresearchgate.net An ideal internal standard has a chemical structure and behavior similar to the analyte but is distinguishable by the detector. researchgate.net

Both unlabeled and stable isotope-labeled compounds are used as internal standards. For example, 5β-cholestan-3α-ol has been employed as an internal standard for the simultaneous GC determination of urinary 17-ketosteroids, pregnanediol (B26743), and pregnanetriol. capes.gov.br In more advanced metabolomic profiling, a suite of deuterated internal standards is often used to cover different classes of steroids. A study on urinary steroid profiling utilized deuterated standards such as 11-KE-d5, pregnenolone-d4, and THE-d5 for quantification. rug.nl

The selection of an appropriate internal standard is not always straightforward. A study investigating new internal standards for the quantitative determination of oxyphytosterols tested several compounds, including 5-pregnen-3beta,20alpha-diol. However, it was concluded that this and other tested steroids were not fully adequate for the purpose, leading to the synthesis of a novel compound, 3beta,22-dihydroxy-20-homo-5-pregnene, which showed more promise. This highlights the empirical work required to validate an internal standard for a specific analytical method. The derivatization of steroids, such as conversion to trimethylsilyl (B98337) (TMS) ethers, is a common step in GC-MS analysis and must be considered when selecting an internal standard, as it should ideally undergo the same reaction. nih.govnih.gov

Table 2: Examples of Internal Standards in Steroid Analysis

| Internal Standard | Analytical Method | Target Analytes | Reference |

|---|---|---|---|

| 5β-Cholestan-3α-ol | Gas-Liquid Chromatography (GLC) | 17-ketosteroids, Pregnanediol, Pregnanetriol | capes.gov.br |

| Deuterated Steroids (e.g., DHEA-d6, Pregnenolone-d4) | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive urinary steroid profile (33 metabolites) | rug.nl |

| 5-Pregnen-3beta,20alpha-diol | Gas Chromatography (GC) | Oxyphytosterols |

| 3beta,22-dihydroxy-20-homo-5-pregnene | Gas Chromatography-Mass Spectrometry (GC-MS) | Hydroxysterols | |

Comparative Biochemical and Endocrine Studies Involving 4 Pregnen 3beta,20alpha Diol

Cross-Species Analysis of Pregnane (B1235032) Metabolism

The metabolism of pregnane steroids, including the formation of 4-pregnen-3beta,20alpha-diol, exhibits considerable diversity across different species. This variation reflects the distinct physiological roles these compounds play in the reproductive and endocrine systems of various animals.

In mammals, the liver is a primary site for steroid metabolism, where enzymes transform progesterone (B1679170) into a variety of metabolites. nih.gov For instance, in the domestic cat, progesterone is extensively metabolized, with a significant portion excreted as conjugated metabolites. si.edu The specific pathways and resulting profiles of pregnane metabolites can differ substantially even among closely related species. A comparative study on four lynx species (Eurasian, Iberian, Canada, and bobcat) revealed species-specific patterns in progestin metabolism. researchgate.net

In some non-human primates, such as the baboon, the profile of progesterone metabolites can be influenced by factors like chorionic gonadotropin during early pregnancy, highlighting the dynamic nature of steroid metabolism in response to physiological cues. nih.gov Furthermore, correlational studies in macaques, baboons, and marmosets suggest a link between prepartum estrogen and progestogen levels and postpartum maternal behavior, although the specific patterns vary. nih.gov

In fish, the metabolism of pregnanes is also crucial for reproduction. For example, in the Indian catfish (Clarias batrachus), 17α,20β-dihydroxy-4-pregnen-3-one is a key maturation-inducing steroid, and its levels, along with other pregnane metabolites, change significantly in response to gonadotropins. researchgate.net Similarly, in the roach (Rutilus rutilus), testicular fragments can synthesize various pregnane derivatives. who.int The zebrafish has also been a model for studying pregnane metabolism, with research indicating that steroids can be potent activators of the zebrafish pregnane X receptor (PXR), a key regulator of xenobiotic and steroid metabolism. nih.gov

The metabolism of progesterone in the uterus and other reproductive tissues also shows species-specific variations. In rats, the metabolism of progesterone in the uterus and vagina leads to the formation of several metabolites, including 20α-hydroxyprogesterone. uu.nl

These cross-species differences in pregnane metabolism underscore the evolutionary adaptation of endocrine pathways to suit the specific reproductive strategies and physiological needs of different organisms.

Table 1: Comparative Aspects of Progesterone Metabolism in Selected Species

| Species | Primary Metabolites/Pathways | Key Findings |

| Domestic Cat | Conjugated pregnenolone (B344588) epimers | Progesterone is extensively metabolized and excreted primarily through feces. si.edu |

| Lynx Species | Species-specific progestin profiles | Demonstrates variation in pregnane metabolism even among closely related felids. researchgate.net |

| Baboon | Influenced by chorionic gonadotropin | Highlights dynamic regulation of steroid metabolism during pregnancy. nih.gov |

| Indian Catfish | 17α,20β-dihydroxy-4-pregnen-3-one | A key maturation-inducing steroid, with levels modulated by gonadotropins. researchgate.net |

| Rat | 20α-hydroxyprogesterone and other metabolites | Demonstrates tissue-specific metabolism in the reproductive tract. uu.nl |

| Zebrafish | Steroids are potent activators of PXR | Indicates a role for PXR in steroid homeostasis. nih.gov |

Comparative Enzymology of Steroidogenic Enzymes Across Organisms

The synthesis and transformation of pregnane steroids like this compound are governed by a suite of steroidogenic enzymes, the characteristics of which can vary significantly across different organisms. A key enzyme in the formation of 20-hydroxylated pregnanes is 20α-hydroxysteroid dehydrogenase (20α-HSD).

In humans, 20α-HSD (also known as AKR1C1) belongs to the aldo-keto reductase (AKR) superfamily. bioscientifica.comnih.gov This enzyme efficiently converts progesterone to its less active form, 20α-hydroxyprogesterone. researchgate.net The human enzyme shows a high degree of amino acid sequence identity with other human AKR1C family members, such as 3α-HSD type 3 (AKR1C2) (98% identity) and 17β-HSD type 5 (AKR1C3) (88% identity), yet they possess distinct substrate specificities. oup.com

A comparison of the human 20α-HSD amino acid sequence with that of other species reveals considerable homology, yet also notable differences. For instance, human 20α-HSD shares 79.9% identity with the rabbit enzyme, 68.7% with the rat enzyme, and 52.3% with the bovine enzyme. bioscientifica.comnih.gov This indicates a degree of evolutionary conservation, but also divergence that likely accounts for species-specific differences in enzyme kinetics and substrate preference. While the human 20α-HSD primarily catalyzes the reduction of progesterone, the rabbit enzyme exhibits a broader range of activities. researchgate.net

In rodents, 20α-HSD plays a critical role in the termination of pregnancy by reducing progesterone levels in the corpus luteum. oup.com The activity of this enzyme increases dramatically around the time of parturition in rats. nih.gov

In fish, the enzymatic machinery for steroidogenesis is also well-developed. For example, the testes of the rainbow trout (Salmo gairdneri) possess steroidogenic enzymes that are sensitive to temperature changes. who.int The production of specific pregnanes, such as 17,20β-dihydroxy-4-pregnen-3-one, in fish like the trout is dependent on the activity of enzymes like 20β-HSD. who.int

The evolution of these steroidogenic enzymes is a key aspect of the diversification of endocrine function in vertebrates. The differences in enzyme structure and function across species reflect the adaptation of steroid hormone pathways to control a wide array of physiological processes.

Table 2: Amino Acid Sequence Identity of 20α-HSD Compared to Human 20α-HSD

| Species | Amino Acid Identity with Human 20α-HSD | Reference |

| Rabbit | 79.9% | bioscientifica.comnih.gov |

| Rat | 68.7% | bioscientifica.comnih.gov |

| Bovine | 52.3% | bioscientifica.comnih.gov |

Evolution of Pregnane Steroid Functions in Vertebrate Models

The functions of pregnane steroids have evolved significantly throughout vertebrate history, adapting to the diverse reproductive and physiological demands of different lineages. The evolution of the receptors that mediate the actions of these steroids, particularly the progesterone receptor (PR), provides insight into the changing roles of pregnanes.

The origins of steroid receptors can be traced back to early chordates. ecoevorxiv.org An ancestral progesterone receptor is thought to have evolved in jawless vertebrates like lampreys. ecoevorxiv.orgacs.org This was followed by the evolution of distinct receptors for other steroid hormones in cartilaginous fishes, such as sharks. ecoevorxiv.orgacs.org

In mammals, progesterone, acting through the PR, is essential for a wide range of reproductive processes, including the establishment and maintenance of pregnancy. acs.org The functions of progesterone and its metabolites are not limited to female reproduction; they also have important physiological roles in males. acs.org

In non-mammalian vertebrates, the roles of pregnanes can be quite different. In some fish species, certain pregnanes act as pheromones, influencing the reproductive behavior of other individuals. gwern.net For instance, in zebrafish, specific steroid glucuronides produced by both males and females can act as sex pheromones. gwern.net

The evolution of the pregnane X receptor (PXR) also sheds light on the evolving functions of pregnane steroids. PXR is a nuclear receptor that regulates the metabolism of a wide range of endogenous and exogenous compounds, including steroids. nih.govfrontiersin.org The ligand-binding domain of PXR shows considerable sequence diversity across vertebrate species, leading to significant pharmacological differences between mammals and non-mammalian vertebrates like fish. nih.gov This suggests that the role of PXR in steroid homeostasis has been subject to evolutionary adaptation. For example, studies comparing human and zebrafish PXR have shown that steroids are generally more potent activators of the zebrafish receptor. nih.gov

The evolution of steroidogenic enzymes and their ability to produce a diverse array of pregnane metabolites has been a key driver in the functional diversification of these hormones. The appearance of novel pregnanes in certain lineages, such as 15α-hydroxylated steroids in lampreys, points to the ongoing evolution of steroid function. arxiv.org

Environmental and Physiological Modulators of Pregnane Profiles in Non-Human Species

The levels and profiles of pregnane steroids, including this compound, in non-human species are not static but are dynamically modulated by a variety of environmental and physiological factors.

Physiological Modulators:

Reproductive State: The reproductive cycle is a major determinant of pregnane profiles. In many species, progesterone levels rise during the luteal phase and pregnancy. si.edufrontiersin.org In felids like the cheetah and clouded leopard, fecal progesterone metabolite concentrations increase significantly during pregnancy and pseudopregnancy. si.edu In dogs, pregnancy is associated with changes in the concentrations of various metabolites, including amino acids, which are influenced by the high levels of progesterone. frontiersin.org

Hormonal Regulation: The synthesis and release of pregnanes are under the control of the hypothalamic-pituitary-gonadal axis. Gonadotropins, such as luteinizing hormone (LH) and chorionic gonadotropin (CG), can stimulate the production of progesterone and its metabolites. nih.govresearchgate.net In some fish, injection of gonadotropins leads to a significant increase in circulating levels of specific pregnanes. researchgate.net

Stress: Stress can influence steroid hormone levels, including those of pregnanes. While not directly focused on this compound, studies have shown that stress can alter the levels of glucocorticoids, which share precursors with pregnanes.

Age and Development: Pregnane profiles can change with age and developmental stage.

Environmental Modulators:

Nutrition: Nutritional status can impact reproductive function and, consequently, steroid hormone levels. In cattle, for example, maternal nutrition during gestation can affect various metabolic and hormonal parameters. nih.gov

Xenobiotics: Exposure to environmental contaminants can disrupt endocrine function. Some pesticides and other chemicals have been shown to interact with the pregnane X receptor (PXR), potentially altering the metabolism of endogenous steroids. nih.govresearchgate.net

Temperature: In ectothermic vertebrates like fish, environmental temperature can directly influence the activity of steroidogenic enzymes and thus affect pregnane production. who.int

The interplay of these physiological and environmental factors results in a complex and dynamic regulation of pregnane profiles in non-human species, reflecting the continuous adaptation of these animals to their specific internal and external environments.

Future Research Directions for 4 Pregnen 3beta,20alpha Diol

Elucidation of Novel Enzymatic Conversions

The metabolic pathways of steroids are complex, involving a host of enzymes that regulate their synthesis and degradation. nih.gov While the conversion of progesterone (B1679170) to 4-pregnen-20alpha-ol-3-one is a known reaction, the full spectrum of enzymes that can act on or produce 4-Pregnen-3beta,20alpha-diol is not completely understood. capes.gov.brbioscientifica.com Future research should focus on identifying and characterizing novel enzymes involved in its metabolism. For instance, hydroxysteroid dehydrogenases (HSDs) are key players in steroid metabolism, interconverting hydroxy and keto groups. nih.gov Investigating the specific HSDs, beyond the known 20α-HSD, that may utilize this compound as a substrate is a critical next step. bioscientifica.com This could reveal alternative metabolic routes and points of regulation.

Furthermore, exploring the potential for other enzyme classes, such as cytochrome P450 enzymes, to modify this compound could uncover previously unknown metabolic fates. nih.gov Techniques like in vitro incubation of the steroid with various tissue preparations (e.g., liver, adrenal gland, gonads) followed by mass spectrometry can identify novel metabolites, providing clues to the enzymes involved. ebi.ac.uknih.gov

Investigation of Uncharacterized Biological Signaling Pathways

The biological functions of this compound are still being delineated. While it is recognized as a neuroactive steroid, its precise mechanisms of action and the full range of signaling pathways it modulates remain to be fully elucidated. acs.orgresearchgate.net Future investigations should aim to uncover these uncharacterized pathways.

Research efforts could employ chemoproteomics, using clickable probes analogous to pregnenolone (B344588), to identify the direct protein binding partners of this compound within cells, particularly in immune and neural cells. frontiersin.org This approach has been successful in identifying novel protein interactors for pregnenolone and could be adapted for this compound to reveal its molecular targets. frontiersin.org Subsequent computational modeling and molecular simulations can then provide insights into the binding conformations and key molecular interactions between the steroid and its target proteins. frontiersin.org

Additionally, global metabolomics and transcriptomics studies in cells or tissues treated with this compound can reveal downstream effects on metabolic and gene expression networks, pointing towards the signaling cascades it influences.

Advanced Structural-Activity Relationship Studies

Understanding how the specific structural features of this compound contribute to its biological activity is crucial for the potential development of synthetic analogs with tailored properties. Advanced structure-activity relationship (SAR) studies are therefore a key research direction.

This involves the chemical synthesis of a library of this compound derivatives with systematic modifications to its core structure. researchgate.net For example, altering the stereochemistry of the hydroxyl groups at positions 3 and 20, modifying the pregnane (B1235032) backbone, or introducing different functional groups could be explored. researchgate.netresearchgate.net These synthesized analogs would then be tested in various biological assays to assess their activity, for instance, on GABA-A receptors or other identified targets. researchgate.net Such studies will help to map the pharmacophore of this compound, defining the essential structural elements for its biological effects.

Development of High-Throughput Analytical Platforms for Research Applications

To facilitate the aforementioned research directions, the development of robust and high-throughput analytical platforms is essential. These platforms are needed for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.

Current methods often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high accuracy and sensitivity. acs.orgthermofisher.com Future efforts should focus on optimizing these methods for higher throughput, enabling the analysis of large sample sets generated from screening studies or clinical research. thermofisher.comoup.com This could involve the use of multi-channel UHPLC systems and simplified sample preparation techniques like liquid-liquid extraction. thermofisher.com

Furthermore, the development of sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), could provide a complementary, high-throughput method for routine quantification in research settings. bioline.org.brwho.int While ELISAs have been developed for related steroids like progesterone, specific and validated assays for this compound are needed. bioline.org.br These advanced analytical tools will be instrumental in advancing our understanding of this intriguing steroid.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for quantifying 4-Pregnen-3beta,20alpha-diol in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity. Calibrate with deuterated internal standards (e.g., d4-4-Pregnen-3beta,20alpha-diol) to account for matrix effects. Validate precision (CV < 15%) and accuracy (80–120% recovery) across physiological concentration ranges (1–100 ng/mL) .

- Data Requirements : Include retention time, mass transitions (e.g., m/z 332.2351 → 97.1 for MS/MS), and ion suppression/enhancement metrics.

Q. How does the stereochemistry of this compound influence its stability and reactivity?

- Experimental Design : Compare degradation kinetics of stereoisomers (e.g., 20alpha vs. 20beta configurations) under varying pH (2–10) and temperature (4–37°C). Monitor via nuclear magnetic resonance (NMR) for structural integrity and chiral HPLC for enantiomeric purity (>95%) .

- Key Findings : The 20alpha configuration shows reduced oxidative degradation in neutral buffers compared to 20beta derivatives, likely due to steric hindrance at C20 .

Advanced Research Questions

Q. What is the role of this compound in steroidogenesis, and how do its sulfated metabolites modulate downstream pathways?

- Methodology : Perform isotope tracing (³H or ¹⁴C-labeled precursor) in adrenal or placental cell lines to track conversion to progesterone, cortisol, or androstenedione. Quantify sulfotransferase activity (SULT2A1) using radiometric assays .

- Contradictions : While sulfated derivatives (e.g., 5alpha-pregnan-3beta,20alpha-diol monosulfate) are associated with hypertension in cohort studies (β = 0.624, pFDR < 0.05), in vitro models show anti-inflammatory effects via glucocorticoid receptor agonism .

Q. How can contradictory associations between this compound metabolites and disease outcomes be resolved?

- Data Analysis : Apply Mendelian randomization to distinguish causal effects from confounding variables (e.g., age, sex). Stratify metabolomic datasets by genetic variants in steroidogenic enzymes (e.g., CYP17A1, HSD3B1) .

- Case Study : In prostate cancer, elevated 5alpha-pregnan-3beta,20alpha-diol disulfate correlates with T4 tumors (p = 0.04), yet its role in androgen-independent growth remains mechanistically unclear .

Q. What experimental strategies validate the antiviral potential of this compound derivatives?

- In Vitro Testing : Screen synthetic analogs (e.g., taraxastane-3beta,20alpha-diol) against viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorescence resonance energy transfer (FRET) assays. Confirm binding via molecular docking (ΔG < −8.5 kcal/mol) and surface plasmon resonance (SPR) .

- Key Metrics : Report IC₅₀ values, selectivity indices (CC₅₀/IC₅₀), and structural analogs’ cytotoxicity in Vero E6 cells .

Methodological Guidelines for Data Reporting

- Structural Characterization : Provide full IUPAC names, SMILES strings, and InChI keys to resolve nomenclature ambiguities (e.g., distinguish 17alpha vs. 17beta configurations) .

- Metabolomic Studies : Annotate peaks using reference libraries (e.g., HMDB0094650) and report both unadjusted and FDR-corrected p-values for reproducibility .

- Synthesis Protocols : Specify catalysts (e.g., Pd/C for hydrogenation) and purity thresholds (>95% by HPLC) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.